molecular formula C8H7FN2 B8183665 3-Fluoro-2-(methylamino)benzonitrile

3-Fluoro-2-(methylamino)benzonitrile

Cat. No.: B8183665
M. Wt: 150.15 g/mol
InChI Key: DDJPBPQQJJIIIA-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylamino)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom, a methylamino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylamino)benzonitrile typically involves the introduction of a fluorine atom and a methylamino group onto a benzonitrile scaffold. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorobenzonitrile with methylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom or the methylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzylamines.

Scientific Research Applications

3-Fluoro-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylamino)benzonitrile
  • 2-Fluoro-3-(methylamino)benzonitrile
  • 4-Fluoro-2-(methylamino)benzonitrile

Uniqueness

3-Fluoro-2-(methylamino)benzonitrile is unique due to the specific positioning of the fluorine and methylamino groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

3-fluoro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPBPQQJJIIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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